molecular formula C21H24ClN5O2 B4747356 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4747356
M. Wt: 413.9 g/mol
InChI Key: JBLPWVHTQASWIE-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of indole, imidazole, and pyrrolidine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of the indole and imidazole rings suggests potential biological activity, making it a candidate for drug development and other therapeutic applications.

Preparation Methods

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the functional groups present in the compound.

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole and imidazole rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three moieties, which may result in unique biological activities and applications.

Properties

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-imidazol-1-ylpropyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O2/c22-17-2-3-19-18(11-17)15(12-25-19)4-8-27-13-16(10-20(27)28)21(29)24-5-1-7-26-9-6-23-14-26/h2-3,6,9,11-12,14,16,25H,1,4-5,7-8,10,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLPWVHTQASWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)Cl)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide
Reactant of Route 3
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide
Reactant of Route 4
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide

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